molecular formula C20H11Cl3F3NO2 B2967242 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl 3,4-dichlorobenzoate CAS No. 339106-57-9

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl 3,4-dichlorobenzoate

Cat. No.: B2967242
CAS No.: 339106-57-9
M. Wt: 460.66
InChI Key: UZHNVPFEYUKWAE-UHFFFAOYSA-N
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Description

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl 3,4-dichlorobenzoate is a complex organic compound that features a combination of pyridine and benzoate moieties. This compound is of interest due to its unique chemical structure, which includes multiple halogen atoms, making it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl 3,4-dichlorobenzoate typically involves multi-step organic synthesis. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable benzylating agent to introduce the benzyl group. This intermediate is then reacted with 3,4-dichlorobenzoic acid under esterification conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl 3,4-dichlorobenzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl 3,4-dichlorobenzoate is unique due to its specific combination of halogen atoms and aromatic rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl3F3NO2/c21-15-6-3-12(8-16(15)22)19(28)29-14-4-1-11(2-5-14)7-18-17(23)9-13(10-27-18)20(24,25)26/h1-6,8-10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHNVPFEYUKWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl3F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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